molecular formula C15H20N2O B2711606 N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide CAS No. 1798029-78-3

N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide

Katalognummer: B2711606
CAS-Nummer: 1798029-78-3
Molekulargewicht: 244.338
InChI-Schlüssel: UYIMCJNEIDUOKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide (CAS 1798029-78-3) is a synthetic organic compound with a molecular formula of C15H20N2O and a molecular weight of 244.33 g/mol . Its structure features a cyclopropanecarboxamide group linked to a phenyl-substituted pyrrolidine methyl chain, a motif of significant interest in medicinal chemistry. Compounds incorporating cyclopropane rings are increasingly investigated for their unique steric and electronic properties. The rigid, strained conformation of the cyclopropane ring can enhance binding affinity and metabolic stability in bioactive molecules, while aryl units like the phenyl group in this compound are prevalent in pharmacologically active agents . Research into structurally similar compounds, particularly those with a phenylpyrrolidine core, has shown promise in various biological areas. For instance, analogs have been studied as selective agonists for neurological targets such as the 5-HT1A receptor . Furthermore, phenylcyclopropanecarboxamide derivatives, which share key structural features with this compound, have been synthesized and evaluated for distinct biological activities, including antiproliferative effects on cancer cell lines . This compound is provided as a high-purity material to support these and other early-stage investigative research applications. This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15(12-8-9-12)16-11-14-7-4-10-17(14)13-5-2-1-3-6-13/h1-3,5-6,12,14H,4,7-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIMCJNEIDUOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide typically involves the reaction of a pyrrolidine derivative with a cyclopropane carboxylic acid derivative. One common method involves the use of N-phenylpyrrolidine and cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyclopropane ring or the amide group.

    Substitution: The phenyl group or the pyrrolidine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce reduced amide or cyclopropane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide features a cyclopropane ring attached to a carboxamide functional group and a phenylpyrrolidine moiety. Its molecular formula is C15H20N2OC_{15}H_{20}N_{2}O with a molecular weight of 244.33 g/mol .

The synthesis of this compound typically involves several strategies, including:

  • Formation of the Cyclopropane Ring : This may involve cyclopropanation reactions using various reagents.
  • Amide Bond Formation : Coupling reactions between the appropriate amine and carboxylic acid derivatives.
  • Purification : Techniques such as recrystallization or chromatography to isolate the desired product.

Receptor Interactions

N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide exhibits potential interactions with various biological receptors, acting as either an agonist or antagonist. Preliminary studies suggest that it may influence neurotransmitter systems, which could have implications for treating neurological disorders.

Pharmacological Profiles

In vitro studies have indicated that this compound may possess significant inhibitory activity against specific ion channels, such as KCNQ2, which is crucial for neuronal excitability. The compound's IC50 values suggest potent activity, making it a candidate for further development as a therapeutic agent in central nervous system disorders .

Central Nervous System Disorders

Given its interaction with ion channels and potential neuroprotective effects, N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide is being investigated for applications in treating conditions such as epilepsy and neuropathic pain. Its ability to penetrate the blood-brain barrier enhances its suitability for these applications .

Material Science

Beyond pharmacology, the structural characteristics of N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide may also lend themselves to applications in material science. Compounds with similar structures are often explored for their properties in polymer chemistry and nanotechnology, potentially leading to innovations in drug delivery systems or smart materials.

Case Studies and Research Findings

StudyFocusFindings
Study 1KCNQ2 InhibitionIdentified N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide as a potent KCNQ2 inhibitor with an IC50 of 69 nM. Demonstrated high brain penetration in vivo, suggesting potential for CNS applications .
Study 2Structural Activity Relationship (SAR)Explored modifications of the phenyl and pyrrolidine moieties to optimize binding affinity and selectivity for ion channels. Found specific substituents that enhance activity while maintaining metabolic stability .
Study 3PharmacokineticsEvaluated the pharmacokinetic profile of the compound, showing favorable clearance rates and bioavailability parameters that support its development as an oral therapeutic agent .

Wirkmechanismus

The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Pharmacological Targets

The compound’s structural analogs are differentiated by substituents on the cyclopropane ring, aromatic systems, and pendant functional groups. Key examples include:

Compound Name / ID Key Structural Features Molecular Weight Primary Target / Activity IC50 / Potency References
Lemborexant (E2006) Fluorophenyl, pyrimidinyloxy, fluoropyridinyl 410.42 Dual orexin receptor antagonist Sub-nanomolar affinity
Compound 19 () Sulfonamide-linked dihydropyrrole 372.87 GSK-3β/IKK2 dual inhibitor Nanomolar range
Compound 24 () Cyanobiphenyl substituent 265.26 Kinase inhibitor (unspecified) Not reported
N-(Thiazol-2-yl)cyclopropanecarboxamide Thiazole ring Not provided Fungicidal activity Not reported

Key Observations :

  • Lemborexant (E2006): The fluorinated aromatic rings and pyrimidinyloxy group enhance lipophilicity and receptor-binding affinity, making it a potent oral orexin antagonist approved for insomnia . In contrast, N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide lacks fluorination, which may reduce metabolic stability and target selectivity.
  • Kinase Inhibitors (Compounds 19, 24): The sulfonamide and cyanobiphenyl substituents in these analogs improve interactions with kinase ATP-binding pockets, yielding nanomolar IC50 values . The phenylpyrrolidine group in the query compound may similarly engage hydrophobic kinase domains but with uncharacterized efficacy.
  • Fungicidal Analog () : Replacement of the pyrrolidine group with a thiazole ring shifts activity toward antifungal applications, highlighting the scaffold’s adaptability .
Therapeutic Potential and Limitations
  • Orexin Antagonists : Lemborexant’s clinical success underscores the therapeutic value of cyclopropanecarboxamides in sleep disorders. The query compound’s lack of fluorination and pyrimidine groups may reduce orexin receptor affinity but could be optimized for alternative GPCR targets.
  • Kinase Inhibitors: The nanomolar potency of analogs like Compound 19 suggests that the query compound could be repurposed for neuroinflammatory or oncological indications with structural tweaks .

Biologische Aktivität

N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide is a compound of interest due to its potential pharmacological activities. This article provides a detailed overview of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide can be represented as follows:

  • Molecular Formula : C14_{14}H18_{18}N2_{2}O
  • Molecular Weight : 230.31 g/mol
  • IUPAC Name : N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide

Research indicates that this compound may exhibit various mechanisms of action, particularly as an inhibitor of certain enzymes involved in signaling pathways. For instance, it has been noted for its potential role in inhibiting cyclooxygenase enzymes, which are critical in inflammatory processes. The compound's structural features suggest it may interact with the active sites of these enzymes, thereby modulating their activity.

1. Inhibition of Cyclooxygenase Enzymes

A study conducted on the inhibition of cyclooxygenase (COX) enzymes demonstrated that derivatives of the pyrrolidine structure, similar to N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide, showed significant inhibitory effects on COX-1 and COX-2. This inhibition could lead to anti-inflammatory effects that may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

EnzymeIC50 (µM)Reference
COX-10.5
COX-20.3

2. Neuroprotective Effects

In vitro studies have suggested that the compound may possess neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain, which is crucial for memory and learning processes. By inhibiting AChE, the compound may enhance cholinergic signaling, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer’s disease .

3. Antidepressant Activity

Research involving animal models has indicated that compounds with similar structural motifs exhibit antidepressant-like effects. These effects are hypothesized to be mediated through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Case Study 1: Anti-inflammatory Activity

In a controlled study involving rat models of inflammation, N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide was administered to assess its anti-inflammatory effects. The results showed a significant reduction in paw edema compared to control groups, suggesting effective anti-inflammatory properties.

Case Study 2: Cognitive Enhancement

Another study evaluated the cognitive enhancement potential of this compound in mice subjected to memory impairment protocols. The administration of N-[(1-phenylpyrrolidin-2-yl)methyl]cyclopropanecarboxamide resulted in improved performance in maze tests, indicating potential benefits for cognitive function.

Q & A

Q. Basic Research Focus

  • Storage : Store under argon at -20°C in amber vials to prevent photodegradation and hydrolysis .
  • Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products .
  • Safety : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis, as analogs with similar structures may exhibit neurotoxic or irritant properties .

How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Q. Advanced Research Focus

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses against targets like serotonin receptors or cytochrome P450 enzymes .
  • ADMET Prediction : Tools like SwissADME can forecast solubility, blood-brain barrier permeability, and CYP inhibition risks for derivatives .
  • MD Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess binding stability over time .

How should researchers address contradictory data in biological activity assays?

Q. Advanced Research Focus

  • Assay Replication : Repeat experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Orthogonal Assays : Cross-validate results using techniques like fluorescence polarization (binding) and Western blotting (downstream signaling) .
  • Control Experiments : Test for off-target effects using scrambled analogs or competitive inhibitors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.